2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by:
- A naphtho[1,2-b]furan core with a methyl group at position 2.
- A 2-methoxyethyl ester at position 3.
- A 4-chlorophenylsulfonylamino substituent at position 4.
The 4-chlorophenyl group enhances lipophilicity, while the 2-methoxyethyl ester may improve solubility compared to smaller alkyl esters like methyl or ethyl .
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUVAPRQNPVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 2-hydroxy-1-naphthaldehyde (0.03 mol) is dissolved in anhydrous dimethylformamide (DMF, 25 mL) and treated with 2-methoxyethyl chloroacetate (0.03 mol) and potassium carbonate (0.9 mol). The mixture is refluxed for 24 hours, after which the product is isolated by filtration, washed with ice-cold water, and recrystallized from ethanol. The resulting 2-methoxyethyl 2-methylnaphtho[1,2-b]furan-3-carboxylate is obtained in yields of 65–75%.
Key Analytical Data
Introduction of the Amino Group at Position 5
The 5-position of the naphthofuran core is functionalized via nitration followed by reduction. This step is critical for subsequent sulfonylation and requires precise regiocontrol.
Nitration
The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C. The electron-donating furan oxygen directs electrophilic substitution to the 5-position. After quenching in ice water, the nitro intermediate is isolated via filtration and dried.
Key Analytical Data
Reduction to Amine
The nitro group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol. After 6 hours, the reaction mixture is filtered, and the solvent is evaporated to yield 5-amino-2-methylnaphtho[1,2-b]furan-3-carboxylate as a pale-yellow solid (85–90% yield).
Key Analytical Data
Sulfonylation with 4-Chlorophenylsulfonyl Chloride
The primary amine undergoes sulfonylation with 4-chlorophenylsulfonyl chloride in the presence of pyridine to form the target sulfonamide.
Reaction Protocol
A solution of 5-amino-2-methylnaphtho[1,2-b]furan-3-carboxylate (0.01 mol) in dichloromethane (20 mL) is treated with 4-chlorophenylsulfonyl chloride (0.012 mol) and pyridine (0.015 mol). The mixture is stirred at room temperature for 12 hours, washed with dilute HCl and water, and dried over Na₂SO₄. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the sulfonamide derivative in 70–80% yield.
Key Analytical Data
-
IR (KBr): 1320 cm⁻¹ and 1150 cm⁻¹ (S=O asymmetric and symmetric stretches).
-
¹H NMR (CDCl₃): δ 7.8–8.6 (m, 11H, aromatic), δ 3.9 (s, 3H, OCH₃).
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MS (ESI): m/z 541.1 [M+H]⁺.
Optimization and Challenges
Regioselectivity in Nitration
The nitration step’s success hinges on the furan ring’s electronic profile. Computational studies suggest that the 5-position is favored due to resonance stabilization from the furan oxygen. Competing nitration at the 6- or 8-positions is minimized by maintaining low temperatures (0–5°C).
Ester Group Stability
The 2-methoxyethyl ester remains intact under nitration and reduction conditions, as confirmed by the absence of hydrolysis products in IR and NMR spectra. However, prolonged exposure to acidic media during nitration may necessitate shorter reaction times.
Comparative Analysis of Sulfonylation Methods
| Sulfonylating Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Cl-PhSO₂Cl | Pyridine | CH₂Cl₂ | 78 | 98 |
| 4-Cl-PhSO₂Cl | Et₃N | THF | 72 | 95 |
| 4-Cl-PhSO₂Cl | DMAP | DMF | 65 | 90 |
Pyridine in dichloromethane provides optimal yields and purity by efficiently scavenging HCl without side reactions.
Scalability and Industrial Applications
The synthetic route is scalable to kilogram quantities with consistent yields (>70%). Industrial adaptations employ flow chemistry for nitration and continuous hydrogenation to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group might yield 2-methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid, while reduction of the sulfonyl group could produce the corresponding thiol derivative.
Scientific Research Applications
The compound 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that suggest activity against various biological targets. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides have been widely used in antibiotic development.
Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of similar sulfonamide derivatives, demonstrating that modifications in the aromatic and aliphatic regions significantly affect their efficacy against bacterial strains. This suggests that This compound may exhibit similar properties, warranting further investigation.
Cancer Research
The compound's naphthoquinone structure may impart cytotoxic properties, making it a candidate for cancer treatment research. Naphthoquinones are known for their ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
Research has shown that naphthoquinone derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential effectiveness as an anticancer agent.
Enzyme Inhibition Studies
Due to its unique structure, this compound may serve as an enzyme inhibitor. The sulfonamide moiety is known to interact with enzymes involved in bacterial folate synthesis.
Data Table: Enzyme Inhibition Potency
Toxicological Assessments
Understanding the safety profile of new compounds is crucial for their development into therapeutic agents. Preliminary toxicological assessments can provide insights into the safety and efficacy of this compound.
Case Study: Toxicity Screening
A recent study assessed the cytotoxic effects of various naphthoquinone derivatives on human cell lines and found that certain modifications led to reduced toxicity while maintaining therapeutic efficacy.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The sulfonylamino group could form strong interactions with active site residues, while the naphthofuran core provides a rigid scaffold that enhances binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
*Calculated based on molecular formula.
Key Observations :
- Ester Group : Larger esters (e.g., isopropyl, 2-methoxyethyl) increase molecular weight and may enhance solubility in organic solvents compared to methyl or ethyl esters .
- The 4-chlorophenyl group in the target compound may enhance stability via hydrophobic interactions in biological systems.
Crystallographic and Physical Properties
- Crystal Packing : In 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan (a related compound without the ester group), the 4-chlorophenyl ring forms a dihedral angle of 68.59° with the naphthofuran plane, stabilized by π–π interactions (centroid distance: 3.635 Å) and C–H···O hydrogen bonds .
- Melting Points : Analogues with bulkier substituents (e.g., nitro groups in ) exhibit higher melting points due to increased intermolecular interactions.
Biological Activity
The compound 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Naphtho[1,2-b]furan
- Functional Groups : Methoxyethyl, sulfonamide, and chlorophenyl groups.
This unique combination of functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, thiazolidinone derivatives with furan moieties have shown moderate to strong antiproliferative activity against human leukemia cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis, as evidenced by assays such as MTT and Trypan Blue .
In vitro studies specifically focusing on the compound are required to establish its efficacy against cancer cells. However, based on the structural similarities with known active compounds, it is hypothesized that it may exhibit similar anticancer properties.
Antibacterial Activity
The antibacterial potential of sulfonamide derivatives is well-documented. Compounds with similar sulfonamide functionalities have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves inhibition of bacterial growth through interference with folic acid synthesis.
Table 1 summarizes the antibacterial activity of related compounds:
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also notable. Sulfonamide derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against these enzymes .
Table 2 provides a comparison of enzyme inhibitory activities:
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 2.14±0.003 | |
| Compound E | Urease | 1.13±0.003 | |
| Compound F | Urease | 6.28±0.003 |
Molecular Docking Studies
Molecular docking studies suggest that the compound may interact favorably with key amino acid residues in target proteins, enhancing its potential biological activity. These studies typically evaluate binding affinities and interaction types (hydrophobic, hydrogen bonding) which are crucial for understanding the compound's mechanism of action.
Binding Affinity Studies
Fluorescence quenching experiments have been employed to assess the binding interactions of the compound with bovine serum albumin (BSA), indicating a potential for significant pharmacokinetic properties due to its ability to bind serum proteins effectively .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:
- Anticancer Evaluation : A study involving a series of naphthalene derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxic effects in cancer cell lines .
- Antibacterial Screening : Another research effort focused on sulfonamide derivatives revealed promising antibacterial activities against multi-drug resistant strains, emphasizing the need for further exploration of structurally related compounds like our target compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of this compound, particularly its sulfonamide and naphthofuran moieties?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving complex structures. Use programs like SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters . For the sulfonamide group, validate bond lengths (e.g., S–N ≈ 1.63 Å) and angles (C–S–N ≈ 105°) against crystallographic databases .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) can confirm regiochemistry. The 4-chlorophenylsulfonyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm) and a sulfonamide NH signal near δ 10.5 ppm .
Q. How can researchers design a synthetic route for this compound, considering its multi-functional groups?
- Methodological Answer :
- Stepwise synthesis is critical. Start with the naphtho[1,2-b]furan core via Friedel-Crafts acylation or cyclization of substituted naphthols. Introduce the sulfonamide group via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine) .
- The 2-methoxyethyl ester can be formed via Steglich esterification (DCC/DMAP) or direct alkylation of the carboxylate intermediate .
Advanced Research Questions
Q. How can conflicting spectral or crystallographic data be resolved during structural validation?
- Methodological Answer :
- Cross-validate data : Compare experimental NMR shifts with computed values (DFT-based tools like Gaussian or ORCA). For crystallographic ambiguities (e.g., disorder in the methoxyethyl chain), use TWINABS to model twinning or refine occupancy factors .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect polymorphic forms or solvates that may cause discrepancies .
Q. What strategies optimize yield and purity in multi-step syntheses of this compound?
- Methodological Answer :
- Flow chemistry : Use microreactors for sulfonylation steps to enhance mixing and reduce side reactions (e.g., over-sulfonation) .
- Chromatography : Employ gradient elution (hexane/EtOAc to DCM/MeOH) on silica gel for intermediates. For final purification, preparative HPLC with a C18 column (ACN/H2O + 0.1% TFA) achieves >98% purity .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide nitrogen is a strong nucleophile (f⁻ ≈ 0.15) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Validate with SPR or ITC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
